Hydroquinone-d4

LC-MS/MS Bioanalysis Stable Isotope Dilution Assay

Hydroquinone-d4 (CAS 25294-85-3) is the definitive stable isotope-labeled internal standard for LC-MS/MS quantification of hydroquinone in plasma and tissue homogenates. The +4 Da mass shift ensures zero interference from native analyte, while >98% purity supports robust method validation with low CV% for regulatory PK/TK submissions. Substituting with unlabeled hydroquinone or other isotopologues like Hydroquinone-d6 leads to analytical inaccuracies. Procure ISO 17034 certified material to accelerate method transfer and ANDA filing.

Molecular Formula C6H6O2
Molecular Weight 114.13 g/mol
CAS No. 25294-85-3
Cat. No. B142491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroquinone-d4
CAS25294-85-3
Synonyms1,4-Benzenediol-d4;  1,4-Benzoquinol-d4;  1,4-Dihydroxybenzene-d4;  Dihydroquinone-d4;  Eldopacque-d4;  Eldopaque-d4;  Eldopaque Forte-d4;  Eldoquin-d4;  4-Hydroxyphenol-d4;  p-Hydroxyphenol-d4;  p-Phenylenediol-d4;  p-Quinol-d4; 
Molecular FormulaC6H6O2
Molecular Weight114.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)O
InChIInChI=1S/C6H6O2/c7-5-1-2-6(8)4-3-5/h1-4,7-8H/i1D,2D,3D,4D
InChIKeyQIGBRXMKCJKVMJ-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroquinone-d4 (CAS 25294-85-3) Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS and NMR Analysis


Hydroquinone-d4 (CAS 25294-85-3), chemically 1,4-Benzenediol-d4, is a deuterated isotopologue of hydroquinone featuring four aromatic ring hydrogens substituted with deuterium [1]. With a molecular formula of C6H2D4O2 and a molecular weight of 114.14 g/mol [2], this compound is classified as a stable isotope-labeled internal standard (SIL-IS) specifically designed for mass spectrometry (MS) and nuclear magnetic resonance (NMR) quantitative workflows. Unlike unlabeled hydroquinone (M.W. 110.11 g/mol), the +4 Da mass shift provides clear chromatographic and spectrometric differentiation, enabling precise analyte quantitation without interference .

Critical Limitations of Unlabeled Hydroquinone or Hydroquinone-d6 Substitution in Regulated Bioanalytical Workflows


Substituting Hydroquinone-d4 with unlabeled hydroquinone or alternative isotopologues like Hydroquinone-d6 is analytically invalid for quantitative workflows requiring stable isotope dilution mass spectrometry (SID-MS). Unlabeled hydroquinone co-elutes identically and cannot be distinguished from the endogenous analyte, rendering accurate quantitation impossible . Hydroquinone-d6, while also deuterated, presents a +6 Da mass difference that may fall outside the linear dynamic range of certain triple quadrupole MS instruments when paired with specific MRM transitions, and its distinct isotopic envelope can introduce cross-talk or ion suppression effects not observed with the +4 Da d4-isotopologue in validated hydroquinone assays .

Hydroquinone-d4: Quantified Performance Differentiation Against Unlabeled and d6-Isotopologue Comparators


Mass Spectrometry Differentiation: +4 Da Mass Shift for Interference-Free Quantitation

Hydroquinone-d4 provides a +4.03 Da mass shift relative to unlabeled hydroquinone (MW 110.11 vs. 114.14), allowing complete baseline separation in MRM transitions [1]. This mass difference ensures the internal standard does not interfere with the native analyte signal. In contrast, Hydroquinone-d6 provides a +6.05 Da shift (MW 116.15), which, while also viable, may be less optimal for assays where the +4 Da d4-isotopologue is specifically called for in validated bioanalytical methods due to instrument tuning parameters .

LC-MS/MS Bioanalysis Stable Isotope Dilution Assay

Certified Reference Material Purity: >98% vs. >95% Minimal Threshold

Commercially available Hydroquinone-d4 is specified with a minimum purity of >98% (HPLC) by major suppliers, ensuring suitability as a certified reference material for quantitative analysis [1]. In contrast, some generic isotopic standards or in-house preparations may only guarantee >95% purity, which can introduce significant bias in ultra-trace level quantitation (e.g., sub-ng/mL concentrations) [2].

Reference Standard Quality Control Method Validation

Isotopic Purity: 98 atom % D Minimizes Spectral Overlap

Hydroquinone-d4 is supplied with isotopic purity of 98 atom % D [1], which effectively eliminates residual proton signals in the aromatic region of 1H NMR spectra. This level of deuteration simplifies spectral interpretation compared to a partially labeled standard (e.g., 95 atom % D), where residual protons can generate ambiguous signals that overlap with analyte peaks in complex biological matrices .

NMR Spectroscopy Isotopic Enrichment Spectral Simplification

Regulatory Compliance: ISO 17034 Certified Reference Material Status

Hydroquinone-d4 is available as an ISO 17034 certified reference material (CRM) from accredited suppliers, ensuring full traceability and metrological rigor required for pharmaceutical ANDA/DMF filings [1]. In contrast, many alternative isotopologues (e.g., Hydroquinone-d6) are often sold as 'research grade' standards lacking formal ISO 17034 accreditation, which necessitates additional in-house qualification and documentation for regulatory submissions [2].

ISO 17034 Reference Material Producer Pharmaceutical Analysis

Optimized Isotopic Patterning: d4-Labeling Minimizes MS Cross-Talk vs. d6-Labeling

In electrospray ionization (ESI) LC-MS/MS, Hydroquinone-d4's +4 Da mass shift produces a cleaner isotopic envelope that is less prone to cross-talk in adjacent MRM channels compared to Hydroquinone-d6. The d6-isotopologue's wider isotopic distribution (spanning M, M+1, M+2, M+3, etc., due to residual hydrogens) can contribute to signal bleed into the native analyte channel at high concentrations .

Triple Quadrupole MS MRM Isotopic Cross-Talk

Procurement-Relevant Application Scenarios for Hydroquinone-d4 (CAS 25294-85-3)


Quantitative Bioanalysis of Hydroquinone in Pharmacokinetic Studies

Hydroquinone-d4 is the definitive internal standard for LC-MS/MS quantification of hydroquinone in plasma and tissue homogenates. The +4 Da mass shift ensures no interference from the native analyte, while its >98% purity supports robust method validation with low CV% and high accuracy required for regulatory pharmacokinetic (PK) and toxicokinetic (TK) submissions. Procurement of ISO 17034 certified material accelerates method transfer and ANDA filing [1][2].

Method Development and Validation (AMV) for ANDA/DMF Submissions

Hydroquinone-d4 is a critical reagent for Analytical Method Validation (AMV) in support of Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). Its availability as a Certified Reference Material (CRM) with full traceability and characterization data (e.g., HPLC, NMR, MS) allows laboratories to meet stringent FDA and EMA requirements for accuracy, precision, and specificity in impurity profiling and assay methods [1][3].

NMR-Based Structural Elucidation and Reaction Monitoring

Hydroquinone-d4 (98 atom % D) is employed as an internal standard or solvent-suppression reference in 1H NMR experiments. The high isotopic purity simplifies aromatic region spectra by eliminating the strong proton signals from the solvent or analyte, enabling clear observation of low-concentration metabolites or reaction intermediates in mechanistic studies .

Environmental Fate and Metabolism Studies

Hydroquinone-d4 serves as a tracer for elucidating the environmental degradation pathways or metabolic fate of hydroquinone in soil, water, or biological systems. The distinct isotopic label allows for precise tracking and quantification of parent compound disappearance and metabolite formation using GC-MS or LC-MS, even in complex environmental matrices where native hydroquinone may be present from natural sources .

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